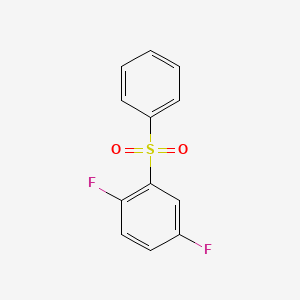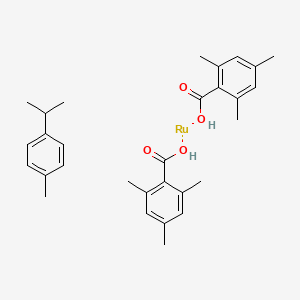![molecular formula C22H22 B13696280 [(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene](/img/structure/B13696280.png)
[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene is an organic compound with the molecular formula C22H22 and a molecular weight of 286.42 g/mol . It is a colorless to pale yellow solid that is soluble in organic solvents such as benzene and toluene . This compound is often used as a ligand in organometallic chemistry and has applications in the synthesis of specific organometallic compounds .
准备方法
The synthesis of [(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene involves the reaction of butylcyclopentadiene, phenylacetylene, and tris(benzyl)chromium . The reaction conditions typically include:
Reactants: Butylcyclopentadiene, phenylacetylene, tris(benzyl)chromium
Solvent: Benzene or toluene
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial production methods are similar but often involve larger scale reactions with optimized conditions to ensure high yield and purity .
化学反应分析
[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur, particularly at the benzene rings, using reagents like bromine or chlorine.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene has a wide range of scientific research applications:
Biology: Research into its potential biological activity is ongoing, particularly in the context of its interactions with metal ions.
Medicine: While not yet widely used in medicine, its derivatives are being explored for potential therapeutic applications.
作用机制
The mechanism by which [(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene exerts its effects involves its role as a ligand. It can coordinate with metal ions to form stable complexes, which can then participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific metal ion and the type of reaction being catalyzed .
相似化合物的比较
[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene is unique due to its specific structure and reactivity. Similar compounds include:
- [(3-Methylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene
- [(3-Ethylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene
- [(3-Propylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene
These compounds share a similar core structure but differ in the length of the alkyl chain attached to the cyclopentadiene ring. The differences in alkyl chain length can influence their reactivity and the types of metal complexes they form .
属性
分子式 |
C22H22 |
|---|---|
分子量 |
286.4 g/mol |
IUPAC 名称 |
[(3-butylcyclopenta-2,4-dien-1-ylidene)-phenylmethyl]benzene |
InChI |
InChI=1S/C22H22/c1-2-3-10-18-15-16-21(17-18)22(19-11-6-4-7-12-19)20-13-8-5-9-14-20/h4-9,11-17H,2-3,10H2,1H3 |
InChI 键 |
PZEHKGNOVPXHGD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 3-[(E)-3-ethoxy-3-oxo-prop-1-enyl]pyridine-4-carboxylate](/img/structure/B13696214.png)
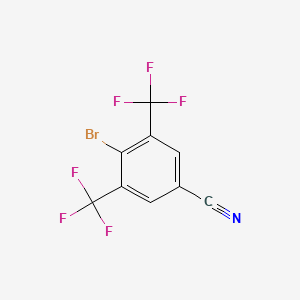
![Ethyl (R)-1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate Hydrochloride](/img/structure/B13696221.png)
![1-[5-[6-[(3-Pyridylmethyl)amino]-7-azaindole-4-yl]-2-thienyl]ethanone](/img/structure/B13696228.png)
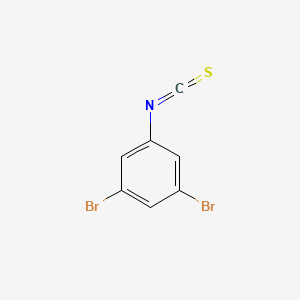
![Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13696240.png)
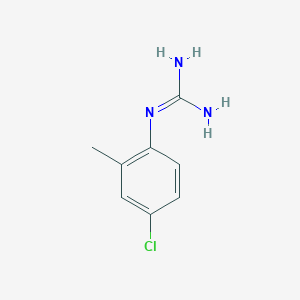
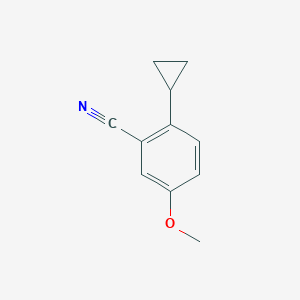
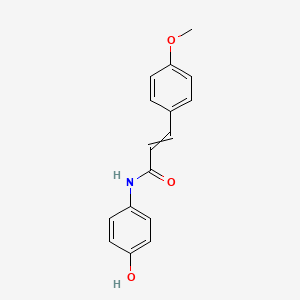
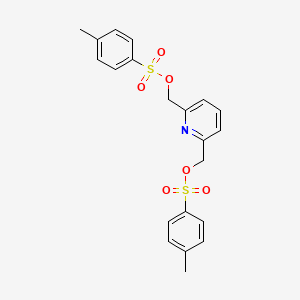
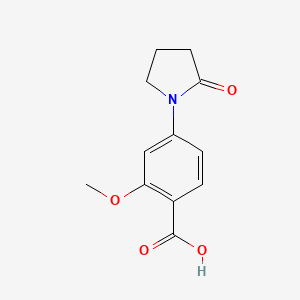
![2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13696299.png)
